molecular formula C13H16N4O2 B14105416 6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol

6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B14105416
M. Wt: 260.29 g/mol
InChI Key: VFDPAZZMKPCOCJ-UHFFFAOYSA-N
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Description

6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group, a propoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 4-propoxyphenylamine with a suitable triazine precursor. One common method includes the reaction of 4-propoxyphenylamine with cyanuric chloride under controlled conditions to form the desired triazine derivative. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are facilitated by bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)amino-6-methyl-4-phenylpyridin-2(1H)-one
  • N-[amino(imino)methyl]-2-[2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl]acetamide

Uniqueness

6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

6-methyl-3-(4-propoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H16N4O2/c1-3-8-19-11-6-4-10(5-7-11)14-13-15-12(18)9(2)16-17-13/h4-7H,3,8H2,1-2H3,(H2,14,15,17,18)

InChI Key

VFDPAZZMKPCOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C

Origin of Product

United States

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